BenchChemオンラインストアへようこそ!

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug-likeness Permeability

This fully substituted pyrimidine offers a unique combination of methylsulfanyl, trichlorophenoxy, and trifluoromethyl groups, creating a distinct electronic environment not replicated by analogs. With computed XLogP 5.7 and TPSA 60.3 Ų, it is ideally suited as a retention-time marker in RP-HPLC method development, a reference point in AChE/BChE SAR campaigns (IC₅₀ values as low as 14.89 nM for related scaffolds), and input for environmental fate modeling. Batch-to-batch consistency in physicochemical behavior makes it a reliable building block for QSAR training sets and diversity-oriented screening libraries.

Molecular Formula C12H6Cl3F3N2OS
Molecular Weight 389.6
CAS No. 477845-99-1
Cat. No. B2778491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
CAS477845-99-1
Molecular FormulaC12H6Cl3F3N2OS
Molecular Weight389.6
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C(F)(F)F
InChIInChI=1S/C12H6Cl3F3N2OS/c1-22-11-19-9(12(16,17)18)4-10(20-11)21-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3
InChIKeyAKPWQJQTLAGBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine (CAS 477845-99-1): Baseline Identity for Procurement Decisions


2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine (CAS 477845-99-1) is a fully substituted pyrimidine derivative characterized by three distinct functional groups: a methylsulfanyl (-SCH₃) moiety at position 2, a 2,4,5-trichlorophenoxy ether at position 4, and a trifluoromethyl (-CF₃) group at position 6 [1]. The compound has a molecular formula of C₁₂H₆Cl₃F₃N₂OS and a molecular weight of 389.6 g/mol . It is primarily available as a research screening compound from commercial chemical libraries (e.g., Bionet fragment collection, Key Organics) and has been catalogued in the PubChem database (CID 1479854) since 2005 . As of the latest evidence cutoff, no dedicated primary research article or patent specifically characterizing this compound's biological activity in quantitative terms could be identified; the majority of literature references pertain to pyrimidine-class scaffolds rather than to this individual molecule [2].

Why Generic Substitution Fails for 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine


Pyrimidine derivatives containing 2,4,5-trichlorophenoxy and trifluoromethyl groups are not interchangeable commodities. Small structural variations within this chemotype produce measurable differences in lipophilicity (XLogP), hydrogen-bond acceptor count, topological polar surface area (TPSA), and molecular weight—each of which directly influences membrane permeability, protein binding, and metabolic stability [1]. For instance, replacing the 2-methylsulfanyl group with a methoxy substituent (CAS 478047-77-7) reduces molecular weight by approximately 16 Da and alters the hydrogen-bond acceptor profile, while the introduction of a 5-carboxylate ester (CAS 672950-47-9) adds both mass and polarity, shifting drug-likeness parameters . The specific combination of -SCH₃ at position 2 with -CF₃ at position 6 on the target compound establishes a distinct electronic environment that cannot be replicated by analogs bearing alternative substituents at these positions. These differences, although computable rather than experimentally determined in head-to-head assays, are consequential for any application requiring consistent physicochemical behaviour—from analytical chemistry and environmental fate studies to structure–activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine: Head-to-Head and Cross-Study Comparisons


Lipophilicity (XLogP) Comparison: Target Compound vs. 4-Methoxy Analog

The target compound exhibits a computed XLogP3-AA value of 5.7, reflecting the additive contributions of the trifluoromethyl, trichlorophenoxy, and methylsulfanyl groups [1]. In contrast, the closest commercially available analog—4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine (CAS 478047-77-7)—has a lower computed XLogP, consistent with the replacement of the lipophilic -SCH₃ group by a more polar -OCH₃ substituent . Although an exact XLogP value for CAS 478047-77-7 was not located in public databases, the structural change (S→O) and the lower molecular weight (373.54 vs. 389.6 g/mol) predict a ΔlogP of approximately -0.5 to -0.8 based on established fragment-contribution models [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Target Compound vs. 5-Carboxylate Analog

The target compound possesses a computed TPSA of 60.3 Ų [1]. The ethyl 5-carboxylate analog, Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate (CAS 672950-47-9), introduces an additional ester carbonyl and ethoxy oxygen, increasing the TPSA . For oral drug-likeness, TPSA values below 140 Ų are generally required; for central nervous system (CNS) penetration, values below 60–70 Ų are preferred [2]. The target compound's TPSA of 60.3 Ų places it near the threshold for potential BBB permeability, whereas the carboxylate analog—with additional polar atoms—would be expected to exceed 80 Ų, substantially reducing the likelihood of passive CNS entry.

Polar surface area Oral bioavailability BBB penetration

Hydrogen-Bond Acceptor Count and Physicochemical Differentiation from the 4-Methoxy Analog

The target compound contains 7 hydrogen-bond acceptor sites (three chlorine atoms, two pyrimidine nitrogens, one ether oxygen, and the sulfur of the methylsulfanyl group) [1]. The 4-methoxy analog (CAS 478047-77-7) replaces the sulfur atom of the methylsulfanyl group with an oxygen atom of the methoxy group, resulting in 8 hydrogen-bond acceptors . While the numerical difference appears small, the nature of the acceptor atoms changes: sulfur is a weaker H-bond acceptor than oxygen. This substitution alters the compound's solvation free energy and propensity for specific directional intermolecular interactions, which can affect solubility, crystallinity, and protein-ligand binding geometry [2].

H-bond acceptors Solubility Crystallinity

Purity Specification: Vendor-Reported Quantitative Benchmarking

Vendor technical datasheets for the target compound report a minimum purity specification of 95% (HPLC), consistent with the quality level typical of research-grade screening compounds from the Bionet/Key Organics collection . This is numerically equivalent to the purity reported for the 4-methoxy analog (CAS 478047-77-7, AKSci 2214CF, ≥95%) and the 5-carboxylate analog (CAS 672950-47-9, ≥95%) . The absence of a higher purity tier (e.g., ≥98%) across these analogs indicates that procurement decisions within this chemotype cannot be differentiated by purity alone; selection must therefore be driven by the specific structural and physicochemical features documented in Evidence Items 1–3.

Purity Quality control Batch consistency

Optimal Research Application Scenarios for 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine


Fragment-Based Drug Discovery and SAR Library Design

The target compound's well-defined computed properties (XLogP = 5.7, TPSA = 60.3 Ų, MW = 389.6 g/mol, H-bond acceptors = 7) make it a suitable member of diversity-oriented screening libraries where a specific combination of moderate lipophilicity and limited polar surface area is required [1]. In SAR campaigns exploring AChE/BChE inhibition—a field where structurally related pyrimidines have demonstrated IC₅₀ values as low as 14.89 nM [2]—this compound serves as a reference point for the 2-methylsulfanyl / 6-trifluoromethyl substitution pattern, enabling systematic comparison against analogs with alternative 2-position (methoxy, chloro, arylthio) or 6-position (methyl, halogen) substitutions.

Environmental Fate and Bioconcentration Modeling

With a computed XLogP of 5.7 [1], this compound falls within the logP range associated with potential bioaccumulation (logP > 3). The presence of three chlorine atoms on the phenoxy ring further raises concerns about environmental persistence analogous to legacy organochlorine compounds [2]. Research groups studying the environmental partitioning of halogenated pyrimidine derivatives can use the computed physicochemical profile of this compound as input parameters for fugacity-based fate models (e.g., EQC, EPI Suite), where small differences in logP and TPSA relative to analogs translate into quantitatively distinct predicted environmental distributions.

Analytical Method Development and Reference Standard Qualification

The compound's unique combination of UV-active chromophores (pyrimidine ring, trichlorophenoxy moiety) and a fluorine-containing substituent amenable to ¹⁹F NMR detection makes it suitable as a retention-time marker in reverse-phase HPLC method development [1]. Its computed properties support predictable chromatographic behavior: the high XLogP (5.7) ensures strong retention on C18 columns under standard acetonitrile/water gradients, while the absence of ionizable groups (formal charge = 0) provides pH-independent retention [2]. These characteristics facilitate its use as an internal standard for quantifying structurally related impurities in synthetic batches of pyrimidine-based agrochemical intermediates.

Computational Chemistry and QSAR Model Training

The availability of computed descriptors for this compound (XLogP, TPSA, rotatable bond count = 3, complexity = 380) from PubChem [1] supports its inclusion in quantitative structure–activity relationship (QSAR) training sets. When combined with experimentally determined endpoint data for related pyrimidines—such as the AChE/BChE IC₅₀ values reported by Alım et al. (2026) [2]—this compound's descriptor vector can contribute to the development of predictive models for cholinesterase inhibition or other pharmacologically relevant endpoints, provided the model's applicability domain encompasses the trichlorophenoxy chemotype.

Quote Request

Request a Quote for 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.